(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride
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Overview
Description
“3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is a chemical compound with the CAS Number: 601515-50-8 . It’s important to note that this is not the exact compound you asked for, but it’s structurally similar .
Synthesis Analysis
There’s a research article that discusses the synthesis of novel 5,6,7,8-tetrahydroimidazo derivatives . The synthesis involves condensation of 5,6,7,8-tetrahydroimidazo with aromatic aldehydes in ethanol at reflux .Molecular Structure Analysis
The molecular weight of “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is 173.65 . For a more detailed molecular structure analysis, more specific information or a more detailed query would be needed.Chemical Reactions Analysis
The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives . HKAs are push–pull alkenes with the electron-withdrawing nitro and electron-donating amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” include a molecular weight of 173.65 . For a more detailed analysis of the physical and chemical properties, more specific information or a more detailed query would be needed.Scientific Research Applications
Molecular Modeling and Spectroscopy
Research on imidazole- and alkylamine-ligated iron(II,III) chlorin complexes, including those similar in structure to the specified compound, has been conducted to model histidine and lysine coordination to iron in dihydroporphyrin-containing proteins. This work involved characterization with magnetic circular dichroism (MCD) spectroscopy, contributing to understanding the coordination chemistry of metalloproteins (Huff et al., 1993).
Photophysical Properties
A study on tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols has revealed a new class of large Stokes shift organic dyes. These compounds exhibit intense fluorescence upon UV light excitation, demonstrating potential applications in materials science for fluorescence-based technologies (Marchesi, Brenna, & Ardizzoia, 2019).
Scaffold Design for Peptide Sequences
Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds have been designed to stabilize parallel turn conformations in peptide sequences. This research highlights the importance of scaffold design in the development of peptide-based therapeutics and biochemical tools (Bucci et al., 2018).
Catalysis and Organic Synthesis
Pd(II) complexes involving a tridentate Schiff base ligand, including structures similar to the specified compound, have been synthesized and characterized for their catalytic activity, particularly in the Suzuki-Miyaura reaction. This work contributes to the field of catalysis, offering potential advancements in the synthesis of complex organic molecules (Shukla et al., 2021).
Luminescent Materials
Investigations into the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, related to the specified compound, have advanced the development of luminescent materials. Such studies provide insights into the potential applications of these compounds in sensors, displays, and lighting technologies (Petoud et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUFMIBOGPSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride |
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